molecular formula C12H6BrNO3S B12607163 6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 649757-40-4

6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B12607163
CAS No.: 649757-40-4
M. Wt: 324.15 g/mol
InChI Key: LOPKZWKLIQGTMY-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a thieno[3,2-d][1,3]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thieno[3,2-d][1,3]oxazine-2,4-dione in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The thieno[3,2-d][1,3]oxazine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions typically involve the use of polar aprotic solvents such as DMF or DMSO and heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. Molecular docking studies have shown that derivatives of this compound can bind to targets such as epidermal growth factor receptor (EGFR), which is implicated in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific combination of a thieno[3,2-d][1,3]oxazine core with a 4-bromophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

649757-40-4

Molecular Formula

C12H6BrNO3S

Molecular Weight

324.15 g/mol

IUPAC Name

6-(4-bromophenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C12H6BrNO3S/c13-7-3-1-6(2-4-7)9-5-8-10(18-9)11(15)17-12(16)14-8/h1-5H,(H,14,16)

InChI Key

LOPKZWKLIQGTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)OC(=O)N3)Br

Origin of Product

United States

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